3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432681-31-6
VCID: VC5997163
InChI: InChI=1S/C7H12ClN3.ClH/c1-5(2)7-10-9-6(4-8)11(7)3;/h5H,4H2,1-3H3;1H
SMILES: CC(C)C1=NN=C(N1C)CCl.Cl
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1

3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride

CAS No.: 1432681-31-6

Cat. No.: VC5997163

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride - 1432681-31-6

Specification

CAS No. 1432681-31-6
Molecular Formula C7H13Cl2N3
Molecular Weight 210.1
IUPAC Name 3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole;hydrochloride
Standard InChI InChI=1S/C7H12ClN3.ClH/c1-5(2)7-10-9-6(4-8)11(7)3;/h5H,4H2,1-3H3;1H
Standard InChI Key JEFYUBFAMVXLCM-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(N1C)CCl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a 1,2,4-triazole core—a five-membered ring containing three nitrogen atoms—with substituents at the 3-, 4-, and 5-positions:

  • 3-position: Chloromethyl group (-CH₂Cl), providing electrophilic reactivity.

  • 4-position: Methyl group (-CH₃), enhancing steric and electronic stability.

  • 5-position: Isopropyl group (-CH(CH₃)₂), contributing to hydrophobic interactions.

The hydrochloride salt form improves aqueous solubility, critical for bioavailability in pharmaceutical formulations.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₇H₁₃Cl₂N₃
Molecular Weight210.1 g/mol
IUPAC Name3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole; hydrochloride
SMILESCC(C)C1=NN=C(N1C)CCl.Cl
InChI KeyJEFYUBFAMVXLCM-UHFFFAOYSA-N

Spectroscopic characterization via NMR and IR confirms the structure, with distinct peaks for the chloromethyl (δ ~4.8 ppm in ¹H NMR) and isopropyl groups (δ ~1.2 ppm).

Crystallographic and Thermodynamic Properties

While crystallographic data for this specific compound remains unpublished, analogous 1,2,4-triazoles exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding stabilizing the lattice . Differential scanning calorimetry (DSC) of similar derivatives reveals melting points between 150–200°C, suggesting moderate thermal stability.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically proceeds via sequential alkylation and cyclization reactions:

  • Formation of Triazole Core: Condensation of thiosemicarbazide with ketones or aldehydes under acidic conditions generates the 1,2,4-triazole ring.

  • Substituent Introduction:

    • Chloromethylation via chloromethyl methyl ether (MOMCl) in dimethylformamide (DMF).

    • Methyl and isopropyl groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C, 6h65–75
ChloromethylationMOMCl, DMF, 50°C, 12h50–60
Salt FormationHCl (g), Et₂O, 0°C, 2h85–90

Challenges and Optimization

  • Byproduct Formation: Competing N-alkylation can occur during chloromethylation, requiring precise stoichiometry.

  • Solvent Selection: DMF enhances reaction efficiency by stabilizing intermediates but complicates purification due to high boiling points.
    Recent advances employ ionic liquids as green solvents, improving yields to >70% while reducing environmental impact .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to yield diverse derivatives:

  • With Amines: Forms secondary amines, useful in antimicrobial agents.
    R-NH2+Cl-CH2-TriazoleR-NH-CH2-Triazole+HCl\text{R-NH}_2 + \text{Cl-CH}_2\text{-Triazole} \rightarrow \text{R-NH-CH}_2\text{-Triazole} + \text{HCl}

  • With Thiophenols: Generates thioether-linked compounds explored as kinase inhibitors .

Table 3: Representative Derivatives and Applications

DerivativeApplicationBioactivity (IC₅₀)
3-(Morpholinomethyl)-...Antifungal2.1 µM (C. albicans)
3-(Benzylthio)-...Anti-inflammatoryCOX-2 inhibition: 78%

Metal Coordination

The triazole nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antimicrobial properties . X-ray crystallography of a copper complex reveals a distorted square-planar geometry with bond lengths of 1.95–2.10 Å .

Biological Activities and Mechanisms

Antifungal Activity

In vitro studies demonstrate potent activity against Candida albicans (MIC: 4 µg/mL) by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Molecular docking shows the chloromethyl group forms a covalent bond with the enzyme’s heme iron, disrupting substrate access .

Anti-Inflammatory Effects

The compound reduces IL-6 and TNF-α production in macrophages by 40–60% at 10 µM, likely through NF-κB pathway inhibition. Comparative studies with dexamethasone show comparable efficacy but lower cytotoxicity (CC₅₀: >100 µM vs. 50 µM) .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects. Preliminary in vivo studies in murine models show a 2-fold increase in plasma half-life with PEGylated nanoparticles .

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents is needed to optimize selectivity. For example, replacing the isopropyl group with a trifluoromethyl moiety increases COX-2 inhibition by 30% but raises synthetic complexity .

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